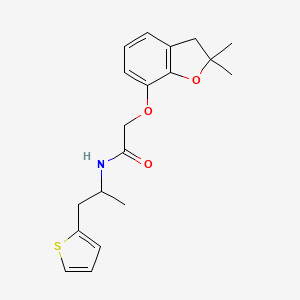![molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9](/img/structure/B2826618.png)
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a biochemical used for proteomics research . It has a molecular formula of C11H10N4 and a molecular weight of 198.22 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]quinoline derivatives are complex and can involve various steps such as condensation, hydrolysis, cyclization, and substitution .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.22 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Anti-Inflammatory Applications Research on pyrazolo[4,3-c]quinoline derivatives, including 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has shown potential anti-inflammatory effects. These compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating significant anti-inflammatory activity. Important features contributing to this effect include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, suggesting a promising avenue for anti-inflammatory drug development (Tseng et al., 2018).
Cytotoxic Activity Compounds related to this compound have been evaluated for their cytotoxic activities. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, indicating potential applications in cancer therapy (Deady et al., 2003).
Acetylcholinesterase Inhibition and Antioxidant Properties Some derivatives exhibit non-hepatotoxic, selective acetylcholinesterase inhibition, and potent antioxidant properties. This indicates potential applications in treating neurodegenerative diseases, such as Alzheimer’s disease. For instance, specific imidazopyranotacrines have been identified as moderately potent acetylcholinesterase inhibitors and very potent antioxidants (Boulebd et al., 2016).
Antimicrobial Agents Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as antimicrobial agents. The synthesized compounds exhibit antibacterial and antifungal activities, providing a basis for the development of new antimicrobial drugs (Holla et al., 2006).
IGF-1R Inhibitors Quinolinyl-derived imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the insulin-like growth factor-I receptor (IGF-1R), showing significant antitumor activity. This suggests potential applications in cancer treatment, highlighting the importance of structural optimization for enhancing therapeutic efficacy (Mulvihill et al., 2008).
将来の方向性
The future directions of research on 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and related compounds could involve further exploration of their potential as fluorescent sensors and biologically active compounds . Additionally, their potential for treatment of various health threats could be explored .
特性
IUPAC Name |
8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGAUSAWJASGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC3=C(NN=C3N=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)





![2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2826547.png)
![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)
![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

